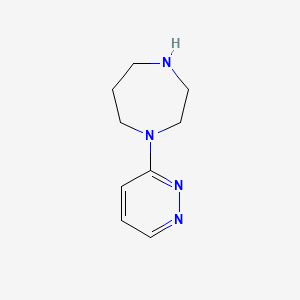

1-(Pyridazin-3-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-pyridazin-3-yl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13/h1,3,5,10H,2,4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSMFRZBCSILTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridazine derivatives with 1,4-diazepane under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 1-(Pyridazin-3-yl)-1,4-diazepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridazin-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce various functional groups such as halides or amines.

Scientific Research Applications

1-(Pyridazin-3-yl)-1,4-diazepane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Pyridine vs. Pyridazine Derivatives

- 1-(Pyridin-3-yl)-1,4-diazepane (NS3531) : This analog substitutes pyridazine with pyridine. Co-crystallization studies with nAChR-binding protein (Ls-AChBP) reveal that the diazepane ring interacts with the principal subunit, while the pyridine faces the complementary subunit .

- This electronic difference may influence receptor binding affinity, though direct data are unavailable.

Substituent Effects

Pharmacological and Binding Properties

- nAChR Binding Affinity: Pyridine-based analogs (e.g., NS3531, NS3573) exhibit measurable binding to nAChRs, with radioligand assays using [³H]cytisine as a competitor .

- Steric and Electronic Effects : Bulky substituents (e.g., phenyl in NS3570) maintain the core binding mode but reduce efficacy due to steric clashes . Pyridazine’s compact structure may avoid such issues while offering unique electronic profiles.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility |

|---|---|---|

| 1-(Pyridazin-3-yl)-1,4-diazepane·2HBr | 340.06 | High (salt form) |

| NS3531 | 177.25 | Moderate (free base) |

| 14b (CF₃-phenyl) | 245.85 | Low (hydrophobic) |

The dihydrobromide salt of the pyridazine derivative likely offers improved aqueous solubility compared to free-base analogs, advantageous for in vitro assays .

Research Implications and Gaps

- Structural Insights : Pyridazine’s dual nitrogen atoms warrant crystallographic studies to compare binding modes with pyridine analogs.

- Pharmacological Profiling : Binding assays and functional studies are needed to quantify the pyridazine derivative’s efficacy at nAChRs or other targets.

- Synthetic Optimization : Exploring substituents on the pyridazine ring (e.g., halogens, alkoxy groups) could refine activity and selectivity.

Biological Activity

1-(Pyridazin-3-yl)-1,4-diazepane is a heterocyclic compound notable for its structural complexity, featuring a pyridazine ring fused with a diazepane ring. This compound has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHN

- CAS Number : 223797-25-9

- Molecular Weight : 178.20 g/mol

The unique structure allows for various chemical modifications, enhancing its biological activity and interaction with multiple targets in biochemical pathways.

1-(Pyridazin-3-yl)-1,4-diazepane exhibits several mechanisms of action, primarily through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response by reducing the production of pro-inflammatory mediators such as prostaglandins.

- Calcium Ion Regulation : It can inhibit calcium ion influx, which is vital for platelet aggregation, suggesting potential applications in cardiovascular health.

Pharmacological Activities

Research indicates that 1-(Pyridazin-3-yl)-1,4-diazepane exhibits a broad spectrum of pharmacological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antidepressant Effects : Acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is associated with mood regulation and cognitive function .

- Anti-hypertensive Properties : Potential to lower blood pressure through vasodilation mechanisms.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth through modulation of cell signaling pathways .

Biochemical Pathways

The compound influences multiple biochemical pathways, notably those involved in inflammation and cell proliferation. Its ability to modulate these pathways positions it as a candidate for further therapeutic exploration.

Case Studies and Experimental Results

A variety of studies have examined the biological activity of 1-(Pyridazin-3-yl)-1,4-diazepane. Below are key findings from recent research:

Pharmacokinetics

The pharmacokinetic properties of 1-(Pyridazin-3-yl)-1,4-diazepane have been studied extensively:

- Absorption : Rapidly absorbed after administration.

- Distribution : Exhibits good tissue penetration, including the central nervous system.

- Metabolism : Primarily metabolized in the liver with various metabolites exhibiting biological activity.

- Excretion : Eliminated mainly via renal pathways.

Q & A

Q. How can multi-step syntheses integrate 1-(Pyridazin-3-yl)-1,4-diazepane into complex pharmacophores for drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.